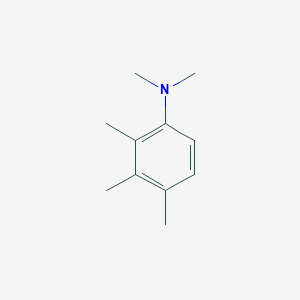

N,N,2,3,4-pentamethylaniline

Description

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N,N,2,3,4-pentamethylaniline |

InChI |

InChI=1S/C11H17N/c1-8-6-7-11(12(4)5)10(3)9(8)2/h6-7H,1-5H3 |

InChI Key |

PIDNHCNOWSXVAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N(C)C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n,2,4,6 Pentamethylaniline

Catalytic N-Methylation Strategies

Catalytic N-methylation offers an efficient route to N,N,2,4,6-pentamethylaniline, utilizing a catalyst to facilitate the addition of methyl groups to the nitrogen atom of the precursor molecule.

Platinum-on-Carbon (Pt/C)-Catalyzed Methylation with Formic Acid and Phenylsilane

A notable method for the N-methylation of anilines involves the use of a commercially available platinum-on-carbon (Pt/C) catalyst. rsc.orgrsc.org This heterogeneous catalyst facilitates the methylation of anilines using formic acid as a carbon source in the presence of a hydrosilane reductant. rsc.orgrsc.org This approach is valued for its operational simplicity and the ready availability of the catalyst. rsc.orgrsc.org While this specific reaction has been demonstrated for a range of anilines, its direct application to the sterically hindered 2,4,6-trimethylaniline (B148799) to produce N,N,2,4,6-pentamethylaniline presents challenges. rsc.orgrsc.orgresearchgate.net Other transition-metal-free protocols have also been developed, for instance using K₂HPO₄ as a catalyst and polymethylhydrosiloxane (B1170920) (PMHS) as the reductant, which has shown tolerance for sterically hindered substrates like trimethylaniline. rhhz.net

Reaction Efficiency and Steric Hindrance in Catalytic Methylation

The efficiency of catalytic N-methylation is significantly impacted by steric hindrance, particularly from substituents at the ortho positions of the aniline (B41778) ring. Increased crowding at these positions can restrict the interaction of the substrate with the catalyst's surface. researchgate.net For instance, in the N-methylation of various toluidine isomers, increased crowding at the ortho-position was found to hinder the reaction, with 2,6-xylidine showing no reactivity under certain conditions. researchgate.net This steric effect is a critical consideration in the synthesis of N,N,2,4,6-pentamethylaniline, where two ortho-methyl groups are present. The bulky nature of these groups can impede the approach of the methylating agent and the catalyst to the nitrogen atom, thereby reducing reaction rates and yields. researchgate.netunive.it In the case of N,N-dimethyl-2,4,6-trimethylaniline, the steric hindrance forces the lone pair of electrons on the nitrogen to be more available for donation by inhibiting resonance with the benzene (B151609) ring, a phenomenon known as steric inhibition of resonance (SIR effect). quora.com

Precursor-Based Synthetic Approaches

The synthesis of N,N,2,4,6-pentamethylaniline commonly starts from a readily available precursor molecule, which is then chemically modified to introduce the desired N,N-dimethyl groups.

Dimethylation of 2,4,6-Trimethylaniline

The most direct precursor for the synthesis of N,N,2,4,6-pentamethylaniline is 2,4,6-trimethylaniline (also known as mesidine). wikipedia.orgnih.gov This compound provides the core aromatic structure with the three methyl groups already in place. The synthetic challenge then lies in the exhaustive methylation of the amino group to form the tertiary amine. nih.gov Various methylating agents can be employed for this transformation, with the choice of reagent and reaction conditions being crucial to overcome the steric hindrance and achieve high yields of the desired N,N-dimethylated product. nih.govresearchgate.net

Optimization of Reaction Parameters and Conditions for Enhanced Yields

To maximize the yield of N,N,2,4,6-pentamethylaniline, careful optimization of reaction parameters is essential. Key variables that can be adjusted include the choice of catalyst, solvent, temperature, and the nature of the methylating agent. For catalytic systems, the loading of the catalyst and the pressure of reactants can also be fine-tuned. nih.gov For example, in the N-methylation of amines using formaldehyde, hydrogen pressure was found to have a significant effect on the yield of the N-dimethylated product. nih.gov Similarly, in visible-light-induced N-alkylation, the choice of solvent and the amount of additive were critical for optimizing the yield. nih.gov The development of robust catalytic systems, such as those based on ruthenium or iridium, allows for N-methylation under milder conditions and with a broader range of substrates. nih.govrsc.org

Purity Assessment and Isolation Techniques in Synthesis

Following the synthesis of N,N,2,4,6-pentamethylaniline, the crude product must be isolated and purified to remove any unreacted starting materials, by-products, or residual catalyst. Standard laboratory techniques such as column chromatography on silica (B1680970) gel are often employed for purification. nih.gov The purity of the final product is then assessed using analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) are used to confirm the structure of the compound and identify any impurities. sigmaaldrich.com The physical properties of the purified N,N,2,4,6-pentamethylaniline can also be used as indicators of purity.

Physical Properties of N,N,2,4,6-Pentamethylaniline

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Boiling Point | 213-215 °C |

| Density | 0.907 g/mL at 25 °C |

| Refractive Index | n20/D 1.512 |

This data is compiled from multiple sources for reference. sigmaaldrich.comechemi.com

Spectroscopic Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. ipb.pt This allows for the mapping of the molecular skeleton and the identification of distinct groups of atoms.

The ¹H NMR spectrum of N,N,2,3,4-pentamethylaniline is predicted to show distinct signals for each chemically non-equivalent proton. The number of signals reveals the symmetry of the molecule, their chemical shift (δ) indicates the electronic environment, and the integration value corresponds to the number of protons generating the signal. mnstate.edu

Given the structure of this compound, one would anticipate five distinct proton signals:

N(CH₃)₂ Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and should appear as a single sharp singlet. Due to the electron-donating nature of the nitrogen, this signal is expected in the range of δ 2.8-3.1 ppm. rsc.org

Aromatic Proton (H-5): The single proton attached to the aromatic ring at position 5 is unique. Its chemical shift would be influenced by the surrounding methyl groups and the dimethylamino group. It is expected to appear as a singlet in the aromatic region.

Aromatic Methyl Protons (C-2, C-3, C-4): The three methyl groups on the aromatic ring are in different chemical environments relative to the dimethylamino group and each other. Therefore, each is expected to produce a separate singlet. The C-2 methyl group, being ortho to the bulky dimethylamino group, may show a slightly different chemical shift compared to the C-3 and C-4 methyl groups. These signals typically appear in the δ 2.2-2.5 ppm range. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N(CH₃)₂ | ~2.8 - 3.1 | Singlet (s) | 6H |

| Ar-CH₃ (at C-2) | ~2.3 - 2.5 | Singlet (s) | 3H |

| Ar-CH₃ (at C-3) | ~2.2 - 2.4 | Singlet (s) | 3H |

| Ar-CH₃ (at C-4) | ~2.2 - 2.4 | Singlet (s) | 3H |

| Ar-H (at C-5) | ~6.5 - 7.0 | Singlet (s) | 1H |

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled spectrum, each non-equivalent carbon atom produces a single peak. For this compound, a total of nine distinct signals are expected, as the molecule lacks symmetry that would make any of the ring carbons or methyl carbons equivalent.

Aromatic Carbons: Six unique signals are expected for the six carbons of the benzene (B151609) ring. The carbon attached to the nitrogen (C-1) would be the most deshielded among the ring carbons, appearing at a high chemical shift (δ ~150 ppm). rsc.org The other substituted carbons (C-2, C-3, C-4) and the proton-bearing carbons (C-5, C-6) will each have distinct chemical shifts.

N-Methyl Carbons: The two carbons of the N(CH₃)₂ group are equivalent and will produce a single signal, typically in the range of δ 40-45 ppm. rsc.org

Aromatic Methyl Carbons: The carbons of the three methyl groups attached to the ring (at C-2, C-3, and C-4) are non-equivalent and will each give a distinct signal in the aliphatic region (δ ~18-22 ppm). rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar-N) | ~150 - 153 |

| C-2, C-3, C-4 (Ar-CH₃) | ~130 - 140 |

| C-5, C-6 (Ar-C) | ~125 - 135 |

| N(CH₃)₂ | ~42 - 45 |

| Ar-CH₃ (at C-2, C-3, C-4) | ~18 - 22 |

For complex molecules like polysubstituted anilines, one-dimensional NMR spectra can sometimes be ambiguous due to signal overlap. Advanced multidimensional NMR techniques are employed for definitive structural confirmation. ipb.pt

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique identifies protons that are spin-spin coupled. While this compound has only one aromatic proton, COSY could confirm the absence of coupling to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the aromatic H-5 proton signal to its corresponding C-5 carbon signal and each methyl proton signal to its respective methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is extremely powerful for piecing together the molecular framework. For example, the protons of the N(CH₃)₂ group would show correlations to the C-1 and C-2 carbons of the aromatic ring, confirming their position.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing structural insights. tandfonline.comresearchgate.net

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net It is particularly useful for identifying polar functional groups. For this compound, a tertiary aromatic amine, characteristic peaks are expected. orgchemboulder.com Since it is a tertiary amine, it will not show the characteristic N-H stretching bands seen in primary and secondary amines. orgchemboulder.com

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (from CH₃ groups) | 3000 - 2840 | Medium |

| Aromatic C=C Stretch (ring stretching) | 1610 - 1580 | Medium-Strong |

| Aromatic C=C Stretch (ring stretching) | 1520 - 1450 | Medium-Strong |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

The spectrum would be dominated by C-H stretching vibrations just below and above 3000 cm⁻¹, aromatic ring C=C stretching in the 1610-1450 cm⁻¹ region, and a strong C-N stretching band characteristic of aromatic amines around 1335-1250 cm⁻¹. orgchemboulder.comlibretexts.org

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. scirp.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the carbon framework of aromatic rings. researchgate.net The Raman spectrum would provide a clear "chemical fingerprint" of the molecule. iku.edu.tr

Key expected signals in the Raman spectrum would include:

Aromatic Ring Breathing Modes: These are often strong and characteristic of the substitution pattern on the benzene ring.

C-C Skeletal Vibrations: The vibrations of the carbon skeleton of the aromatic ring and the methyl substituents are typically Raman active.

C-H Stretching: Similar to FTIR, C-H stretching modes are also visible in Raman spectra.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1610 - 1590 | Strong |

| C-N Aromatic Stretch | ~1288 | Medium |

| Ring Breathing/Deformation Modes | 1000 - 600 | Strong/Medium |

The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural confirmation of this compound, detailing the connectivity and chemical environment of every part of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) mass spectrometry provides a distinct and interpretable spectrum that confirms its molecular structure.

The molecular formula of this compound is C₁₁H₁₇N, corresponding to a monoisotopic mass of 163.136 Da. In the EI-MS spectrum, the molecular ion peak (M⁺˙) is observed with significant intensity at a mass-to-charge ratio (m/z) of 163. The presence of this peak confirms the molecular weight of the compound.

The most prominent feature of the spectrum is the fragmentation pattern, which is dominated by cleavages characteristic of N,N-dialkylanilines. The base peak, representing the most abundant fragment ion, is consistently observed at m/z 148. This ion is formed through the loss of a methyl radical (•CH₃, 15 Da) from the parent molecular ion. This α-cleavage event, involving the loss of one of the N-methyl groups, is highly favorable as it results in the formation of a resonance-stabilized iminium cation. The stability of this [M-15]⁺ ion accounts for its high relative abundance (100%).

| m/z Value | Relative Intensity (%) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|---|

| 163 | ~60 | [C₁₁H₁₇N]⁺˙ (Molecular Ion) | - |

| 148 | 100 (Base Peak) | [C₁₀H₁₄N]⁺ | •CH₃ |

| 119 | ~15 | [C₉H₁₁]⁺ | •N(CH₃)₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characteristic of a highly substituted aniline (B41778) derivative, reflecting the electronic interplay between the aromatic ring and its substituents.

The spectrum is primarily defined by π → π* electronic transitions within the substituted benzene ring. Aniline and its derivatives typically exhibit two main absorption bands. The spectrum of this compound displays a high-energy absorption band (E₂-band) around 216 nm and a complex, lower-energy absorption band (B-band) with a maximum (λₘₐₓ) at approximately 260 nm and a distinct shoulder around 298 nm.

The electronic properties of the substituents significantly influence the position and intensity of these bands. The dimethylamino group (-N(CH₃)₂) acts as a powerful auxochrome, donating its lone pair of electrons into the π-system of the ring through resonance. This conjugation typically causes a bathochromic (red) shift and a hyperchromic (intensity increase) effect on the B-band compared to unsubstituted benzene. Concurrently, the four methyl groups on the aromatic ring also contribute to a small bathochromic shift due to their electron-donating inductive effects.

However, the methyl group at the C-2 position (ortho to the dimethylamino group) introduces significant steric hindrance. This steric strain can force the -N(CH₃)₂ group to twist out of the plane of the aromatic ring, which reduces the orbital overlap between the nitrogen's lone pair and the ring's π-system. A reduction in this p-π conjugation would typically lead to a hypsochromic (blue) shift and a hypochromic (intensity decrease) effect. The observed λₘₐₓ at 260 nm for this compound represents the net outcome of these competing electronic and steric factors. The position of the absorption maximum suggests that while steric hindrance is present, the strong auxochromic nature of the -N(CH₃)₂ group and the cumulative bathochromic effect of the four ring-bound methyl groups remain dominant influences on the electronic transitions.

| λₘₐₓ (nm) | Description | Associated Electronic Transition |

|---|---|---|

| ~216 | High-intensity peak | π → π* (E₂-band) |

| ~260 | Primary absorption maximum | π → π* (B-band) |

| ~298 | Low-intensity shoulder | Vibrational fine structure of B-band |

Mechanistic Organic Chemistry and Reactivity of N,n,2,4,6 Pentamethylaniline

Nucleophilic Reactivity Pathways

The lone pair of electrons on the nitrogen atom of N,N,2,4,6-pentamethylaniline imparts significant nucleophilic character to the molecule. However, the steric hindrance provided by the two ortho-methyl groups and the two N-methyl groups can modulate this reactivity, influencing the types of electrophiles with which it can effectively react. Due to the steric bulk around the nitrogen, the lone pair's ability to delocalize into the aromatic ring is diminished, which enhances its availability and makes the compound a stronger base compared to less substituted anilines like N,N,4-trimethylaniline. pearson.compearson.com

Condensation Reactions with Electrophilic Species

N,N,2,4,6-pentamethylaniline participates in various condensation reactions, acting as a nucleophile or a base. Its utility has been demonstrated in reactions with specific electrophiles where its steric bulk and basicity are advantageous. For instance, it has been used in a condensation reaction with diisopropyl azodicarboxylate (DIAD). uni-muenchen.de In this process, N,N,2,4,6-pentamethylaniline reacts with DIAD in acetonitrile (B52724) at reflux to form a hydrazine-1,2-dicarboxylate product in high yield. uni-muenchen.de

The compound's reactivity extends to facilitating other complex organic syntheses. It is employed as a key reagent in the production of building blocks for pharmaceuticals, highlighting its role as a versatile synthetic intermediate. lookchem.com

Table 1: Nucleophilic Condensation Reaction of N,N,2,4,6-pentamethylaniline

| Electrophile | Reagents & Conditions | Product | Yield |

|---|

Role as a Nucleophile in Oximino Glycoside Synthesis

A notable application of N,N,2,4,6-pentamethylaniline is its role in the synthesis of oximino glycosides. lookchem.comsigmaaldrich.com It is specifically used as a reagent in the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with benzyl (B1604629) alcohol. sigmaaldrich.comdv-expert.org This reaction yields an oximino glycoside, which is a crucial intermediate. sigmaaldrich.com The subsequent reduction of this intermediate, for example with lithium aluminum hydride, produces important amino sugar derivatives like benzyl 2-amino-2-deoxy-α-D-gluco- and -mannopyranoside hydrochlorides. lookchem.comsigmaaldrich.com These compounds serve as valuable building blocks in the development of new pharmaceutical agents. lookchem.com In this context, N,N,2,4,6-pentamethylaniline likely functions as a sterically hindered base, facilitating the condensation process.

Electrophilic Aromatic Substitution (EAS) and Ipso-Attack Chemistry

The aromatic ring of N,N,2,4,6-pentamethylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the N,N-dimethylamino group and the three methyl groups. numberanalytics.commasterorganicchemistry.com However, the substitution pattern dictates a unique reaction pathway.

Aromatic Reactivity under Strong Electrophilic Conditions (e.g., Nitration)

Under strong electrophilic conditions, such as nitration with nitric acid, N,N,2,4,6-pentamethylaniline exhibits fascinating reactivity. libretexts.orgmasterorganicchemistry.com When treated with 70% nitric acid at 0 °C, the compound undergoes ipso-attack, where the electrophile (the nitronium ion, NO₂⁺) attacks a ring carbon that is already substituted—in this case, the carbon at the 4-position which bears a methyl group. researchgate.netrsc.org This is a departure from typical EAS reactions where an electrophile replaces a hydrogen atom. minia.edu.eglibretexts.org In more aqueous media, the reaction can proceed further, leading to the displacement of the dimethylamino group by water to form a hexadienone. researchgate.netrsc.org

Formation and Characterization of Ipso-Intermediates

The ipso-attack during the nitration of N,N,2,4,6-pentamethylaniline leads to the formation of a relatively stable carbocation intermediate, often referred to as an ipso-Wheland intermediate or a sigma complex. researchgate.netrsc.orgrsc.org This intermediate, specifically the 4-methyl-4-nitro-1-dimethylamino-2,4,6-trimethylcyclohexadienyl cation, is unusually stable and can be isolated. researchgate.netrsc.org Researchers have successfully precipitated this ion from the reaction mixture as its hexafluorophosphate (B91526) salt. researchgate.netrsc.orglookchem.comlookchem.com The formation and structure of this ipso-adduct have been confirmed through spectroscopic methods, including ¹H, ¹³C, and ¹⁵N NMR spectroscopy. researchgate.netrsc.org

Table 2: Ipso-Attack in the Nitration of N,N,2,4,6-pentamethylaniline

| Reagents | Temperature | Position of Attack | Intermediate Formed | Characterization |

|---|

Influence of Methyl Substituents on EAS Regioselectivity

The regioselectivity of electrophilic attack on the N,N,2,4,6-pentamethylaniline ring is a direct consequence of the electronic and steric influences of its substituents. Both the N,N-dimethylamino group and the methyl groups are activating and ortho-, para-directing. libretexts.orgminia.edu.eg

Electronic Effects : The amino group and the three methyl groups all donate electron density to the benzene (B151609) ring, making the ortho (2, 6) and para (4) positions highly electron-rich and thus susceptible to electrophilic attack. numberanalytics.commasterorganicchemistry.com

Steric Effects : The positions ortho to the bulky N,N-dimethylamino group (positions 2 and 6) are already occupied by methyl groups. This creates significant steric hindrance, making it difficult for an incoming electrophile to attack these sites. libretexts.org

Consequently, the most electronically activated and sterically accessible position for electrophilic attack is the para-position. Since this position is already occupied by a methyl group, the electrophile adds to that carbon, resulting in the observed ipso-attack rather than substitution at an unsubstituted meta-position. researchgate.netrsc.org This specific outcome underscores the powerful directing influence exerted by the combination of substituents on the aromatic ring.

An examination of the available scientific literature reveals a significant lack of specific research into the detailed mechanistic organic chemistry and reactivity of N,N,2,3,4-pentamethylaniline, particularly concerning the precise oxidative and polymerization reactions outlined in the requested structure. The majority of related research focuses on other isomers, most notably N,N,2,4,6-pentamethylaniline, due to its different steric and electronic properties which influence its reactivity in unique ways.

Consequently, detailed experimental data, mechanistic studies, and specific research findings on the selective methyl group oxidation, oxidative N-dealkylation, reduction, or the specified polymerization reactions of this compound are not present in the accessible scientific literature. While general principles of organic chemistry allow for predictions of its likely behavior, specific studies to confirm and detail these pathways have not been published.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for this compound based on the provided outline, as the primary research for these specific topics does not appear to exist. Any attempt to do so would involve extrapolating from different compounds, which would violate the core instruction to focus solely on this compound and present a scientifically unfounded analysis.

Acid-Base Reactivity and Basicity Studies

The basicity of an aniline (B41778) derivative is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. In this compound, the electronic and steric landscape is complex, shaped by the interplay of multiple methyl groups substituted on both the nitrogen atom and the aromatic ring.

Comparative Basicity with Analogous Aniline Derivatives (e.g., N,N,4-trimethylaniline)

The basicity of this compound can be understood by comparing it with simpler, related aniline structures. The base strength of amines is commonly compared using the pKa value of their conjugate acids (anilinium ions). A higher pKa value for the conjugate acid corresponds to a stronger base.

Aniline itself is a weak base (pKa of conjugate acid ≈ 4.6) because the nitrogen lone pair is delocalized into the benzene ring via resonance, making it less available to accept a proton. libretexts.orglibretexts.org Adding electron-donating groups, such as methyl groups, generally increases the basicity.

Effect of N-Alkylation: Introducing two methyl groups on the nitrogen atom, as in N,N-dimethylaniline, increases basicity compared to aniline. The methyl groups have a positive inductive effect (+I), pushing electron density onto the nitrogen and making the lone pair more available for protonation. quora.comlibretexts.org

Effect of Ring Alkylation (Para): Adding a methyl group at the para-position, as in p-toluidine (B81030) or N,N,4-trimethylaniline, further enhances basicity. The para-methyl group donates electron density into the ring through both inductive effects and hyperconjugation, which in turn increases the electron density on the nitrogen atom. chemsky-cn.com

Effect of Ring Alkylation (Ortho and Meta): Methyl groups at the meta-position (m-toluidine) increase basicity primarily through their inductive effect. However, a methyl group at the ortho-position (o-toluidine) typically reduces basicity relative to the para and meta isomers. This phenomenon, known as the "ortho effect," is attributed to steric hindrance, which can impede both the approach of a proton to the nitrogen atom and the solvation of the resulting anilinium ion. vedantu.comstackexchange.comwikipedia.org

| Compound Name | pKa of Conjugate Acid | Reference |

|---|---|---|

| Aniline | 4.6 | quora.comut.ee |

| o-Toluidine | 4.39 | quora.com |

| m-Toluidine | 4.69 | quora.com |

| p-Toluidine | 5.12 | quora.com |

| N,N-Dimethylaniline | 5.15 | ut.ee |

| N,N,2,4,6-Pentamethylaniline (isomer) | 6.70 (Predicted) | lookchem.com |

Electronic Effects of Methyl Groups on Nitrogen Lone Pair Availability

The availability of the nitrogen lone pair in this compound is governed by a combination of inductive, resonance, and steric effects.

Inductive Effect (+I): All five methyl groups in the molecule are electron-donating through their inductive effects. libretexts.orgsavemyexams.com The two N-methyl groups and the three ring-methyl groups (at positions 2, 3, and 4) each push electron density towards the nitrogen atom. This cumulative effect significantly increases the electron density on the nitrogen, making the lone pair inherently more available for protonation compared to aniline or its less-substituted derivatives. chemistrysteps.com

Resonance Effect (-R): Like all anilines, the nitrogen lone pair can be delocalized into the aromatic π-system. libretexts.orgquora.com This resonance stabilization of the neutral base is a primary reason for the lower basicity of anilines compared to aliphatic amines. libretexts.org While the electron-donating methyl groups on the ring can partially counteract this effect by enriching the ring's electron density, the fundamental delocalization of the lone pair remains a key factor that reduces basicity. chemsky-cn.com

Steric Effects: Steric interactions play a crucial and complex role in determining the basicity of this compound.

Steric Hindrance to Protonation (Ortho Effect): The methyl group at the C2 (ortho) position presents a significant steric barrier. This bulkiness can physically obstruct the approach of a proton (H+) to the nitrogen's lone pair. vedantu.comstackexchange.com

Steric Hindrance to Solvation: Upon protonation, the amino group changes from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This change increases the steric repulsion between the ortho-substituent and the hydrogens on the newly formed anilinium group (-NH(CH₃)₂⁺). vedantu.comwikipedia.org This repulsion destabilizes the conjugate acid, which, by definition, corresponds to a weaker base.

Steric Inhibition of Resonance (SIR): In highly substituted tertiary anilines, steric clash between the ortho-methyl group and the N,N-dimethyl groups can force the dimethylamino group to twist out of the plane of the benzene ring. acs.org This twisting would disrupt the orbital overlap required for resonance, thereby localizing the lone pair more effectively on the nitrogen atom. Such an effect would lead to a significant increase in basicity. This phenomenon has been observed to make N,N,2,6-tetramethylaniline a stronger base than N,N-dimethylaniline, despite the presence of two ortho-groups. quora.comquora.com In this compound, the single ortho-methyl group likely causes a partial inhibition of resonance, contributing to an increase in lone pair availability that competes with the direct steric hindrance to protonation.

The final basicity of this compound is therefore the net result of the powerful base-strengthening inductive effects and potential steric inhibition of resonance, weighed against the base-weakening resonance delocalization and steric hindrance from the ortho-substituent.

Structure Reactivity Relationships and Electronic Effects

Impact of Methyl Substituents on Amine Basicity and Nucleophilicity

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons for protonation. doubtnut.com In aniline (B41778), these electrons are delocalized into the aromatic ring through resonance, which reduces basicity compared to aliphatic amines. quora.comlibretexts.org The introduction of methyl groups, which are electron-donating, alters this characteristic significantly.

Electronic Effects: The five methyl groups in N,N,2,3,4-pentamethylaniline increase the electron density on the nitrogen atom through two primary mechanisms: the inductive effect (+I) and hyperconjugation. tardigrade.in The N,N-dimethyl groups are potent electron donors via induction, while the three methyl groups on the ring push electron density into the π-system, which in turn enriches the amine group. acs.orgquora.com This increased electron density inherently strengthens the base.

Steric Inhibition of Resonance: A crucial factor for this compound is the steric hindrance caused by the methyl group at the C2 (ortho) position and the two N-methyl groups. This crowding can force the dimethylamino group to twist out of the plane of the benzene (B151609) ring. quora.com This misalignment inhibits the delocalization of the nitrogen's lone pair into the ring, making it more localized on the nitrogen atom and thus more available for bonding with a proton. This effect, often leading to increased basicity, counteracts the typical resonance seen in aniline. quora.com

Nucleophilicity: While the nitrogen atom is electron-rich and the compound is a relatively strong base, its effectiveness as a nucleophile is severely diminished. Nucleophilic attack requires the amine to approach an electrophilic center, a process that is sterically hindered by the bulky N-methyl and ortho-C2-methyl groups. rsc.orglibretexts.org Consequently, this compound is a poor nucleophile, especially in reactions sensitive to steric bulk like SN2 substitutions. libretexts.orgrsc.org

Table 1: Comparative Basicity of Selected Anilines pKa of the conjugate acid (pKaH). A higher pKaH indicates a stronger base.

| Compound | Substituents | Key Effects | Approximate pKaH |

|---|---|---|---|

| Aniline | None | Resonance delocalization decreases basicity | 4.6 masterorganicchemistry.com |

| p-Toluidine (B81030) | 4-CH₃ | +I and hyperconjugation increase basicity | 5.1 quora.com |

| o-Toluidine | 2-CH₃ | Ortho effect decreases basicity despite +I effect | 4.4 quora.com |

| N,N-Dimethylaniline | N,N-(CH₃)₂ | +I effect and some steric inhibition of resonance increase basicity | 5.1 quora.com |

| N,N,2,4,6-Pentamethylaniline* | N,N,2,4,6-(CH₃)₅ | Strong +I effects and significant steric inhibition of resonance lead to higher basicity | Reported to be a stronger base than N,N,4-trimethylaniline pearson.com |

Note: N,N,2,4,6-pentamethylaniline is a structural isomer used for comparison due to available data. The principles of steric and electronic effects are analogous.

Steric Hindrance Effects on Reaction Rates and Selectivity

Steric hindrance is a dominant factor controlling the reactivity of this compound. numberanalytics.comfiveable.me The spatial bulk of the five methyl groups creates a congested environment around both the nitrogen atom and the aromatic ring, significantly impacting reaction outcomes.

Reactions at the Nitrogen Center: The amine's nitrogen is shielded by its own two methyl groups and the adjacent ortho-methyl group at C2. This makes reactions that target the nitrogen, such as acylation, alkylation, or even simple protonation, slower than in less hindered anilines. rsc.org The activation energy for such reactions increases because the steric clash must be overcome for the reactant to approach the nitrogen's lone pair. libretexts.org

Reactions on the Aromatic Ring: For electrophilic aromatic substitution (EAS), the ring is highly activated electronically, but the substituents create steric barriers. The only unsubstituted positions are C5 and C6.

The C6 position is ortho to the bulky dimethylamino group and adjacent to the C2-methyl group, making it highly sterically hindered.

Table 2: Influence of Steric Hindrance on Reaction Rates

| Substrate | Reaction Type | Steric Hindrance | Expected Relative Rate |

|---|---|---|---|

| Aniline | N-Acylation | Low | Fast |

| N,N-Dimethylaniline | Electrophilic Aromatic Substitution | Moderate (at ortho positions) | Fast (para favored) |

| This compound | N-Acylation | Very High | Very Slow rsc.org |

| This compound | Electrophilic Aromatic Substitution | High (at all potential sites) | Slower than expected based on electronics; selectivity depends on electrophile size numberanalytics.commsu.edu |

Correlation of Electronic Density Distribution with Aromatic Ring Reactivity

The distribution of electron density in the aromatic ring of this compound is governed by the combined electronic effects of the five methyl groups and the dimethylamino group.

Activating Effects: All substituents on the ring are activating groups for electrophilic aromatic substitution (EAS). libretexts.org The dimethylamino group is a powerful π-donor through resonance and a strong activator. libretexts.org The three methyl groups are weaker activators, donating electron density through induction and hyperconjugation. acs.orglibretexts.org The cumulative effect makes the benzene ring exceptionally electron-rich and highly susceptible to attack by electrophiles, far more so than benzene or aniline itself. masterorganicchemistry.com

Directing Effects: The directing influences of the substituents determine the position of electrophilic attack.

-N(CH₃)₂ group: This is a powerful ortho-, para- director. It strongly activates the C2 (blocked), C4 (blocked), and C6 positions.

-CH₃ groups: These are ortho-, para- directors. The C2-methyl activates C3 (blocked) and C5. The C3-methyl activates C2 (blocked), C4 (blocked), and C6. The C4-methyl activates C3 (blocked) and C5.

Comparative Analysis of Reactivity with Less Substituted Anilines

A comparative analysis highlights the unique chemical profile of this compound.

Basicity: It is significantly more basic than aniline and o-, m-, and p-toluidine. The combination of five electron-donating groups and, crucially, the steric inhibition of resonance localizes the nitrogen lone pair, enhancing its availability for protonation to a greater extent than in less substituted anilines. tardigrade.inquora.com

Nucleophilicity: Its utility as a nucleophile is drastically lower than that of aniline, toluidines, or even N,N-dimethylaniline. The severe steric shielding of the nitrogen atom prevents it from effectively participating in nucleophilic substitution reactions. rsc.orglibretexts.org

Aromatic Ring Reactivity: The aromatic ring is one of the most electron-rich and activated among aniline derivatives due to the high number of electron-donating groups. libretexts.orgmasterorganicchemistry.com While aniline itself is highly activated and undergoes reactions like polybromination under mild conditions, the reactivity of this compound is tempered by steric factors that hinder the approach of the electrophile and control the site of substitution, a feature less pronounced in simpler anilines. numberanalytics.comlibretexts.org

Table 3: Summary Comparison of Reactivity

| Property | Aniline | p-Toluidine | This compound |

|---|---|---|---|

| Basicity | Low (Resonance) libretexts.org | Moderate (+I Effect) tardigrade.in | High (Cumulative +I, Steric Inhibition of Resonance) quora.com |

| Nucleophilicity | High | High | Very Low (Sterically Hindered) rsc.org |

| Aromatic Ring Activation (EAS) | High | Very High | Extremely High (Electronically) libretexts.org |

| Steric Hindrance (Overall) | Low | Low | Very High |

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical Approaches to Electronic Structure

Quantum mechanical (QM) methods are fundamental to understanding the electronic behavior of molecules. These approaches model the electronic structure from first principles, providing detailed information about molecular orbitals, charge distribution, and energy levels. nih.gov

Density Functional Theory (DFT) is a highly effective quantum mechanical method for studying the electronic structure of molecules. longdom.org It is frequently used to determine optimized molecular geometries, including bond lengths and angles, as well as electronic properties with high accuracy at a manageable computational cost. echemcom.comresearchgate.net For a molecule like N,N,2,3,4-pentamethylaniline, DFT calculations would be used to predict its three-dimensional shape and analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). echemcom.com The energies of these orbitals are crucial for predicting the molecule's reactivity, ionization potential, and electron affinity. echemcom.commdpi.com

DFT studies on related aniline (B41778) derivatives have shown that such calculations can accurately predict molecular energies, structural characteristics, and spectroscopic properties. echemcom.com By solving the Kohn-Sham equations, DFT can model molecular orbital interactions and identify reactive sites within a molecule. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for an Aniline Derivative (Note: This data is representative of typical DFT outputs and is not specific to this compound due to a lack of published studies.)

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -5.85 | eV |

| LUMO Energy | -0.21 | eV |

| HOMO-LUMO Gap | 5.64 | eV |

| Dipole Moment | 1.98 | Debye |

Semi-Empirical Quantum Mechanics (SEQM) offers a faster, albeit less precise, alternative to DFT for predicting molecular properties. nih.govresearchgate.net These methods use parameters derived from experimental data to simplify the complex calculations of quantum mechanics. SEQM methods like AM1, PM3, and PM7 are particularly useful for high-throughput screening of large molecules or for preliminary analyses before employing more computationally expensive methods. nih.govresearchgate.net While they may not provide quantitatively accurate thermodynamic or kinetic data, SEQM can correctly predict qualitative trends in molecular structures, relative energies, and reaction mechanisms. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a flexible molecule such as this compound, which has rotatable bonds (especially around the N-aryl and N-methyl groups), MD simulations can sample a vast ensemble of molecular structures to explore its accessible conformational space. nih.govchemrxiv.org This analysis provides insights into the molecule's average geometrical properties, identifies recurring low-energy conformations, and maps the transitions between them. nih.gov The results from MD simulations can be crucial for understanding how the molecule's shape influences its interactions and reactivity, complementing experimental techniques like NMR. albany.edu

Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is to understand and predict the mechanisms of chemical reactions. This involves identifying the transition state (TS)—the highest energy point along a reaction coordinate—which is critical for determining reaction kinetics. dtu.dk Methods like the Nudged Elastic Band (NEB) algorithm are used to find the minimum energy path between reactants and products, thus locating the transition state. dtu.dkchemrxiv.org However, finding an initial guess for the TS structure can be challenging. nih.govresearchgate.net Recent advancements have incorporated machine learning (ML) models trained on large datasets of known reactions to predict TS structures with high accuracy and speed, significantly accelerating the exploration of reaction networks. chemrxiv.orgnih.govresearchgate.net

Correlation of Theoretical Data with Experimental Observations

To validate the accuracy of computational models, theoretical data must be correlated with experimental results. For instance, computationally predicted properties such as NMR chemical shifts, vibrational frequencies, and reaction energy barriers can be compared directly with data obtained from NMR spectroscopy, infrared spectroscopy, and kinetic experiments, respectively. mdpi.com A strong correlation between theoretical predictions and experimental observations lends confidence to the computational model, confirming its ability to accurately describe the molecule's behavior. This validation is essential for ensuring the predictive power of the theoretical methods employed. albany.edumdpi.com

Design Principles for New Chemical Entities Based on N,N,2,4,6-Pentamethylaniline Scaffolds

While the focus of this article is this compound, its isomer, N,N,2,4,6-pentamethylaniline, provides a useful case study for how such structures can be used in chemical design. N,N,2,4,6-pentamethylaniline is a sterically hindered, electron-rich aniline derivative. Its established use in the synthesis of oximino glycosides demonstrates its utility as a specialized base and nucleophilic catalyst. sigmaaldrich.comchemicalbook.com The bulky methyl groups at the ortho (2,6) positions sterically shield the nitrogen atom, modulating its reactivity and basicity.

These structural features serve as key design principles for creating new chemical entities. By using the pentamethylaniline (B2667923) scaffold, chemists can:

Control Steric Hindrance: The arrangement of methyl groups can be used to create specific pockets or to direct the approach of reactants in a controlled manner.

Tune Basicity and Nucleophilicity: The electron-donating methyl groups increase the electron density on the aniline ring and the nitrogen atom, enhancing its nucleophilicity. This property can be harnessed in catalysis and synthetic transformations.

Improve Solubility: The five methyl groups give the molecule a significant nonpolar character, which can be exploited to enhance its solubility in organic solvents.

By modifying the substitution pattern on the aniline ring, researchers can fine-tune these properties to design new catalysts, reagents, or building blocks for complex molecular architectures.

Synthesis and Characterization of N,n,2,4,6 Pentamethylaniline Derivatives

Metal Complexes Derived from N,N,2,4,6-Pentamethylaniline

The electron-rich nature of the aromatic ring in N,N,2,4,6-pentamethylaniline makes it a suitable ligand for the formation of metal complexes.

The synthesis of tricarbonylchromium complexes involving substituted anilines is a well-established area of organometallic chemistry. While direct synthesis involving N,N,2,4,6-pentamethylaniline is not extensively detailed in the provided search results, the general approach involves the reaction of the aniline (B41778) derivative with a chromium carbonyl source, typically hexacarbonylchromium (Cr(CO)₆), in a high-boiling point solvent.

The spectroscopic characterization of such complexes is crucial for confirming their structure. Key techniques would include:

Infrared (IR) Spectroscopy: The C-O stretching frequencies of the carbonyl ligands are sensitive to the electronic environment of the metal center. The electron-donating nature of the pentamethylaniline (B2667923) ligand would be expected to lead to lower C-O stretching frequencies compared to less substituted aniline complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would reveal the coordination of the chromium tricarbonyl moiety to the aromatic ring, typically observed as a significant upfield shift of the aromatic protons and carbons.

Mass Spectrometry: This technique would be used to determine the molecular weight of the complex and to observe the characteristic loss of carbonyl ligands.

Nitrogen-Containing Organic Derivatives

The reactivity of the N,N-dimethylamino group and the adjacent C-H bonds allows for the synthesis of various nitrogen-containing organic derivatives.

The formation of N-Mannich bases typically involves the reaction of a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.com Cross-dehydrogenative coupling (CDC) is a powerful strategy that involves the formation of a C-C or C-heteroatom bond through the activation of two C-H bonds, often under oxidative conditions. semanticscholar.org

The synthesis of N-Mannich bases from N,N,2,4,6-pentamethylaniline can be conceptualized through a cross-dehydrogenative coupling mechanism. This would involve the oxidation of the tertiary amine to form an iminium ion intermediate, which then reacts with a suitable nucleophile. clockss.org While specific examples starting from N,N,2,4,6-pentamethylaniline are not detailed in the search results, the general principle of CDC is widely applied. For instance, copper-catalyzed CDC reactions have been used to couple N,N-dimethylanilines with terminal alkynes to form propargylamines. semanticscholar.org This proceeds via the formation of an iminium ion intermediate from the N,N-dimethylaniline.

A plausible reaction pathway for the formation of an N-Mannich base from N,N,2,4,6-pentamethylaniline would involve the reaction with a nucleophile in the presence of an oxidant.

N,N,2,4,6-pentamethylaniline has been utilized in the synthesis of various amine derivatives. For example, it participates in the condensation reaction with dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride and benzyl (B1604629) alcohol to yield an oximino glycoside. chemicalbook.comsigmaaldrich.com This oximino glycoside can then be reduced using a reagent like lithium aluminum hydride to produce benzyl 2-amino-2-deoxy-α-D-gluco- and -mannopyranoside hydrochlorides. chemicalbook.comsigmaaldrich.com

Polymeric Materials

The polymerization of aniline derivatives can lead to the formation of electroactive and chromophoric polymers.

The synthesis of poly[N,N-(pentamethylaminobenzene)disulfide] is achieved through a step-growth polymerization reaction. acs.orgnih.gov This involves the reaction of N,N,2,4,6-pentamethylaniline with sulfur monochloride (S₂Cl₂) in the presence of a base, such as triethylamine, in a solvent like dichloromethane (B109758) at low temperatures. acs.org The reaction is highly exothermic and rapid at room temperature, which can lead to undesirable side reactions. acs.org

These polymers, known as poly[N,N-(phenylamino)disulfides] (poly-NADs), have a backbone consisting of nitrogen and sulfur atoms [-N(R)SS-]. nih.govdigitellinc.com This backbone is conjugated, and the electronic properties can be tuned by the substituents on the aromatic ring. nih.govdigitellinc.com The resulting polymers exhibit a range of colors, from pale yellow to deep purple, depending on the electron density of the aromatic ring. nih.govdigitellinc.com Electron-rich systems, such as the one derived from N,N,2,4,6-pentamethylaniline, are expected to produce polymers with colors towards the red end of the spectrum. nih.govdigitellinc.com

The disulfide bonds in the polymer backbone are susceptible to cleavage by reducing agents, which can lead to the degradation of the polymer. researchgate.netresearchgate.net This property makes them potentially useful as stimuli-responsive materials.

Conductive Polymer Research

A review of available scientific literature does not indicate specific research focused on the application of N,N,2,4,6-pentamethylaniline derivatives in the field of conductive polymer research. While aniline-based compounds are foundational to the synthesis of conductive polymers like polyaniline, specific studies detailing the incorporation or effects of N,N,2,4,6-pentamethylaniline derivatives in this area are not prominently documented.

Glycoside Derivatives Through Condensation Reactions

N,N,2,4,6-pentamethylaniline serves as a valuable reagent in the synthesis of specific glycoside derivatives through condensation reactions. Its primary documented role is facilitating the formation of oximino glycosides.

Detailed research findings show that N,N,2,4,6-pentamethylaniline participates in the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with benzyl alcohol. This reaction yields an oximino glycoside, which is a key intermediate for further synthesis.

In a subsequent step, the synthesized oximino glycoside can be reduced, for example, using lithium aluminum hydride. This reduction leads to the formation of other complex sugar derivatives, such as benzyl 2-amino-2-deoxy-α-D-gluco- and -mannopyranoside hydrochloride. The role of N,N,2,4,6-pentamethylaniline is crucial in the initial condensation step that enables the creation of these specialized amino sugar compounds.

Applications in Advanced Organic Synthesis and Material Science

Role as a Reagent in Complex Organic Transformations

There is no available scientific literature detailing the role of N,N,2,3,4-pentamethylaniline as a specific reagent in complex organic transformations. While substituted anilines are broadly used in synthesis, the unique steric and electronic properties of the 2,3,4-trimethyl substitution pattern in conjunction with the N,N-dimethyl group have not been documented in the context of named reactions or specialized transformations.

Utilization as a Building Block for Diverse Derivatives

A search of chemical literature does not yield specific examples of this compound being used as a foundational building block for the synthesis of diverse derivatives, such as heterocyclic compounds or pharmacologically active molecules. The synthesis of derivatives from other isomers, like 2,3-dimethylaniline (B142581) for 1,3,4-oxadiazoles, has been reported, but this specific pentamethylated aniline (B41778) is not mentioned in similar contexts. researchgate.net

Contributions to Carbohydrate Chemistry

No research was found that documents any contributions of this compound to carbohydrate chemistry. In contrast, the related isomer, N,N,2,4,6-pentamethylaniline, is known to participate in the condensation of glycosyl chlorides to form oximino glycosides, which are intermediates in the synthesis of amino sugars. sigmaaldrich.comchemicalbook.com However, these findings are specific to the 2,4,6-isomer and cannot be attributed to this compound.

Precursor for Functional Polymers with Tunable Electrical Properties

The use of this compound as a monomer or precursor for synthesizing functional polymers with tunable electrical properties is not described in the available scientific literature. Research on polymers derived from substituted anilines, such as poly(N-methylaniline) and plasma-polymerized N,N,3,5-tetramethylaniline, has been conducted to investigate their electrical properties, but this compound has not been studied in this capacity. researchgate.net The electrical properties of aniline-based polymers are highly dependent on the substitution pattern, and therefore, data from other derivatives cannot be extrapolated.

Applications in Analytical Methodologies (e.g., as a reagent in chromatography)

There are no documented applications of this compound as a reagent in analytical methodologies, including chromatography. Anilines and their derivatives can be analytes of interest in environmental testing using techniques like high-performance liquid chromatography (HPLC), but the use of this specific compound as a reagent for derivatization or other analytical purposes is not reported. thermofisher.com

Data Tables

Due to the absence of specific research findings for this compound in the requested areas, no data tables can be generated.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research would be the development of efficient and environmentally benign methods for the synthesis of asymmetrically substituted anilines like N,N,2,3,4-pentamethylaniline. Current synthetic methodologies for related compounds often rely on multi-step processes that may generate significant waste. Future investigations would likely explore catalytic methods, such as C-H activation and directed methylation, to achieve regioselective synthesis with higher atom economy. The development of green catalysts and the use of renewable starting materials are key trends in this area.

Deeper Mechanistic Investigations of Complex Reaction Pathways

Understanding the intricate mechanisms of reactions involving sterically hindered anilines is crucial for controlling reaction outcomes and designing novel transformations. Future research would likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, to elucidate the reaction pathways of this compound and its derivatives. This deeper understanding would be invaluable for optimizing existing reactions and discovering new reactivity patterns.

Integration with Advanced Spectroscopic and Computational Techniques for Comprehensive Understanding

A thorough characterization of this compound would require the use of advanced spectroscopic techniques. While basic spectroscopic data is currently unavailable, future studies would involve detailed analysis using multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and high-resolution mass spectrometry to fully elucidate its structural and electronic properties.

Furthermore, computational chemistry will play a pivotal role in complementing experimental findings. Density Functional Theory (DFT) calculations could be employed to predict spectroscopic properties, investigate conformational preferences, and model reaction mechanisms. This synergistic approach between experimental and computational methods will provide a comprehensive understanding of the molecule's behavior.

Exploration of New Derivative Chemistries for Targeted Applications

The synthesis and investigation of novel derivatives of this compound would be a significant area of future research. By introducing various functional groups onto the aromatic ring or modifying the N-alkyl substituents, a library of new compounds with tailored electronic and steric properties could be generated. These derivatives could then be screened for potential applications in areas such as medicinal chemistry, materials science, and catalysis.

Role in Emerging Chemical Technologies and Functional Materials

Substituted anilines are important building blocks for a variety of functional materials. Future research could explore the potential of incorporating this compound into polymers, organic light-emitting diodes (OLEDs), or as ligands for catalysts. Its specific substitution pattern may impart unique properties to these materials, leading to advancements in electronics, energy, and catalysis. The exploration of its role in these emerging technologies represents a promising avenue for future investigation.

Q & A

What are the common synthetic routes for preparing N,N,2,3,4-pentamethylaniline, and how can reaction conditions influence yield and regioselectivity?

Classification: Basic

Methodological Answer:

this compound can be synthesized via catalytic methylation of aromatic amines. A representative method involves:

- Catalyst: 0.3 mol% Pt/C .

- Reagents: 3.0 equiv. formic acid (HCO₂H) as a methylating agent, 5.0 equiv. phenylsilane (PhSiH₃) as a reductant .

- Solvent: Toluene (1 mL) .

- Yield: 36% (reported for the N,N,2,4,6 isomer; adjustments may be needed for 2,3,4 selectivity) .

Key Considerations:

- Regioselectivity: Methylation patterns depend on steric and electronic effects. The Pt/C catalyst favors sequential N-methylation followed by ring methylation. Adjusting temperature (e.g., 80–120°C) or solvent polarity may shift substitution from 2,4,6 to 2,3,4 .

- Limitations: Competing over-methylation or byproduct formation (e.g., N-methylated intermediates) can reduce yields. Purification via column chromatography (petroleum ether/ethyl acetate = 50:1) is recommended .

How is NMR spectroscopy utilized to confirm the structure and substitution pattern of this compound?

Classification: Basic

Methodological Answer:

1H and 13C NMR are critical for structural validation. For the N,N,2,4,6 isomer (analogous methodology applies to 2,3,4 derivatives):

-

1H NMR (CDCl₃, 400 MHz):

δ (ppm) Integration Assignment 6.80 2H (s) Aromatic H (para to N-methyl) 2.79 6H (s) N,N-Dimethyl groups 2.25 6H (s) 2,4,6-Methyl groups 2.23 3H (s) Additional methyl (if applicable) -

13C NMR (CDCl₃, 101 MHz):

- Aromatic carbons: δ 147.07 (C-N), 136.95, 134.16, 129.42 .

- Methyl groups: δ 42.56 (N-CH₃), 20.67, 19.00 (ring-CH₃) .

Interpretation Tips:

- Aromatic proton singlet (δ 6.80) indicates symmetry. Asymmetric 2,3,4 substitution would split signals.

- Overlapping methyl signals require 2D NMR (e.g., HSQC) for unambiguous assignment .

What factors contribute to data contradictions in spectroscopic characterization of pentamethylaniline derivatives, and how can they be resolved?

Classification: Advanced

Methodological Answer:

Contradictions arise from:

Steric Isomerism: Different substitution patterns (e.g., 2,3,4 vs. 2,4,6) alter spectral profiles.

Solvent Effects: CDCl₃ vs. DMSO-d6 may shift proton signals (e.g., N-methyl groups by ±0.1 ppm) .

Impurities: Residual siloxanes (from column chromatography) mimic methyl signals.

Resolution Strategies:

- Cross-Validation: Combine 1H, 13C, DEPT-135, and HSQC to assign overlapping signals .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .

- Crystallography: Single-crystal X-ray diffraction (as in ) resolves ambiguities in substitution .

How does catalyst choice impact the efficiency and selectivity of N-methylation reactions for pentamethylaniline synthesis?

Classification: Advanced

Methodological Answer:

Catalyst Comparison:

| Catalyst | Selectivity | Yield | Conditions |

|---|---|---|---|

| Pt/C | Favors N-methylation first | 36% | 80°C, toluene |

| Pd/C | Competing ring methylation | <20% | Higher temps required |

| Homogeneous | Poor recyclability | ~25% | Harsher conditions |

Mechanistic Insights:

- Pt/C activates formic acid via dehydrogenation, generating reactive methyl groups. Silane (PhSiH₃) reduces intermediates, preventing over-oxidation .

- Optimization: Increase Pt/C loading (0.5 mol%) or use bimetallic catalysts (Pt-Ru) to enhance 2,3,4 selectivity .

What analytical standards and reference data exist for this compound?

Classification: Basic

Methodological Answer:

- CAS Registry: 2243-30-3 (for 2,3,4,5,6-pentamethylaniline; structural analogs may share protocols) .

- Molecular Formula: C₁₁H₁₇N (derived from (CH₃)₅C₆NH₂ in ) .

- Safety Data: Classified as research-grade; handle under inert atmosphere (N₂/Ar) due to air-sensitive amines .

Reference Protocols:

- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .

- Storage: -20°C in amber vials to prevent degradation .

What advanced strategies can improve regioselective methylation to achieve the 2,3,4-substitution pattern?

Classification: Advanced

Methodological Answer:

- Directed Ortho-Metalation: Use directing groups (e.g., -OMe, -COOR) to block undesired positions. Remove post-methylation .

- Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 24 hrs) and enhance selectivity via rapid heating .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) increase methyl group mobility, favoring 2,3,4 over 2,4,6 .

Validation:

- Monitor reaction progress via TLC (silica, hexane/ethyl acetate).

- Use kinetic studies (GC-MS) to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.